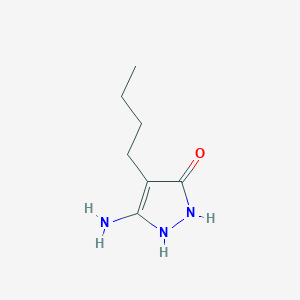

5-Amino-4-butyl-1H-pyrazol-3(2H)-one

Description

Significance of the Pyrazolone (B3327878) Scaffold in Contemporary Chemical Research

The pyrazole (B372694) ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the development of a wide array of functional molecules. nih.gov Pyrazole and its derivatives, including pyrazolones, are aromatic and exhibit a versatile chemical nature that allows for extensive functionalization. nih.gov This adaptability has established the pyrazolone scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs with diverse therapeutic actions, including anti-inflammatory, anticoagulant, and anti-obesity agents. researchgate.net In medicinal chemistry, pyrazole-containing compounds are key components in the design of inhibitors for protein kinases (PKIs), which are crucial targets in oncology. nih.gov The scaffold's ability to serve as a versatile bioisosteric replacement and its favorable drug-like properties contribute to its widespread use in the development of novel therapeutics. nih.gov Research has demonstrated a broad spectrum of pharmacological activities for pyrazolone derivatives, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov

Overview of Amino-Substituted Pyrazolone Derivatives

The introduction of an amino group (-NH₂) onto the pyrazolone core gives rise to amino-substituted pyrazolone derivatives, a class of compounds with enhanced and often specific biological activities. The position of the amino substituent on the pyrazole ring significantly influences the molecule's pharmacological profile. nih.gov 5-Aminopyrazoles, in particular, are highly versatile and widely reported in medicinal chemistry literature. nih.gov

These compounds serve as crucial intermediates in the synthesis of more complex molecules, such as pyrazolopyrimidines, and are themselves investigated for a range of therapeutic applications. sigmaaldrich.com Synthetic routes to 5-aminopyrazoles are well-established, often involving the cyclization of β-ketonitriles or their derivatives with hydrazines. nih.govbeilstein-journals.org Various derivatives of 5-aminopyrazole have been explored as kinase inhibitors, anticancer agents, and antibacterial compounds. nih.govnih.gov For instance, specific 5-aminopyrazole derivatives have been identified as potent inhibitors of IRAK4 for treating inflammatory diseases and as selective inhibitors of p38 MAP kinase. researchgate.netacs.org

Structural and Electronic Characteristics of 5-Amino-4-butyl-1H-pyrazol-3(2H)-one (Theoretical Perspectives)

While specific experimental data for this compound is not extensively available in public literature, its structural and electronic properties can be reliably inferred from the well-documented behavior of the 4-substituted-5-aminopyrazolone class of compounds.

A critical feature of pyrazolones is their ability to exist in multiple tautomeric forms. For this compound, three primary tautomers are expected to be in dynamic equilibrium: the CH, OH, and NH forms.

OH Form (Aromatic): 5-Amino-4-butyl-1H-pyrazol-3-ol. This form benefits from the aromaticity of the pyrazole ring.

CH Form (Non-aromatic): 5-Amino-4-butyl-4,5-dihydro-1H-pyrazol-3(2H)-one. This keto form involves a methylene (B1212753) group at the C4 position.

NH Form (Non-aromatic): 5-Imino-4-butyl-1,2,4,5-tetrahydro-3H-pyrazol-3-one. This form contains an exocyclic imine group.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. Studies on related pyrazolones show that the relative stability is often in the order of CH > NH > OH, though this can vary. capotchem.com For 1-substituted pyrazolin-5-ones, the CH, NH, and OH forms are the principal tautomeric categories considered. capotchem.com The presence of an amino group at C5 and an alkyl group at C4 introduces additional electronic and steric factors that would modulate this equilibrium. In solution, rapid interconversion between tautomers is common. uni.lu

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structure | Key Features |

| OH Form (5-Amino-4-butyl-1H-pyrazol-3-ol) |  | Aromatic pyrazole ring, Hydroxyl group at C3 |

| CH Form (this compound) |  | Carbonyl group at C3, Saturated C4 |

| NH Form (5-Imino-4-butyl-pyrazolidin-3-one) |  | Carbonyl group at C3, Exocyclic imine at C5 |

The stereochemistry of this compound is largely defined by the conformational freedom of the n-butyl group attached to the C4 position of the pyrazolone ring. The pyrazole ring itself is planar, but the exocyclic butyl chain introduces significant flexibility.

The molecular flexibility of this compound is primarily due to the low rotational barriers around the single bonds within the butyl substituent and the bond linking it to the pyrazole ring. The energy required to rotate around C-C single bonds in an alkyl chain is typically low, allowing for rapid conformational changes at room temperature.

While the specific rotational energy barrier for the C(ring)-C(butyl) bond has not been determined, it is expected to be influenced by steric hindrance between the butyl group and the adjacent amino group at C5 and the carbonyl/hydroxyl group at C3. Studies on other substituted ring systems show that such rotational barriers can be affected by the solvent and protonation state of nearby functional groups. nih.gov However, for a simple alkyl substituent, this barrier is not expected to be high enough to prevent rotation under normal conditions, making the molecule conformationally dynamic.

Rationale for Focused Academic Research on this compound

Focused research on this specific compound is justifiable from a medicinal chemistry and drug design perspective. The aminopyrazolone (B8391566) core is a proven pharmacophore with a wide range of biological activities. nih.govresearchgate.netnih.gov The strategic placement of substituents is a fundamental approach in drug development to fine-tune a molecule's properties.

Scope and Objectives of Research Investigations

While specific research literature on this compound is not extensively documented, the scope and objectives of potential investigations can be inferred from the broad and intensive research conducted on the 5-aminopyrazole and pyrazolone classes of compounds. The primary goals of such research would likely revolve around synthesis, structural elucidation, and exploration of its potential applications in medicine and agriculture.

Detailed Research Objectives:

Synthetic Methodologies: A primary objective is the development of efficient and novel synthetic pathways. Research on related 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org Investigations into this compound would likely explore various synthetic strategies, including multi-component, one-pot reactions to improve yield, reduce waste, and allow for the creation of diverse derivatives. mdpi.com The use of solid-phase synthesis could also be an objective to facilitate the creation of chemical libraries for screening. researchgate.net

Medicinal Chemistry and Biological Screening: A major focus of research on 5-aminopyrazoles is their potential as therapeutic agents. mdpi.comnih.gov Investigations would aim to:

Identify Biological Targets: Screen the compound against various biological targets, such as protein kinases, which are common targets for pyrazole derivatives. mdpi.comresearchgate.net

Evaluate Bioactivity: Conduct in vitro assays to determine its efficacy as an anticancer, anti-inflammatory, antibacterial, or antioxidant agent, activities that are well-documented for the 5-aminopyrazole scaffold. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs by modifying the butyl group or substituting the amino group to understand how structural changes affect biological activity. This is crucial for optimizing lead compounds. nih.gov

Agrochemical Applications: The 5-aminopyrazole framework is a known template in the agrochemical industry. beilstein-journals.org Research objectives would include evaluating the compound for potential herbicidal, insecticidal, or fungicidal properties. nih.gov

Materials Science: Given that some pyrazolone derivatives have applications as energetic materials, research could explore the thermal stability and energetic properties of this compound and its nitrated derivatives. rsc.org

Table 2: Potential Research Investigations for this compound

| Research Area | Specific Objective | Rationale Based on Related Compounds |

|---|---|---|

| Synthetic Chemistry | Develop efficient, high-yield, one-pot synthesis protocols. | One-pot syntheses for complex pyrazolones are of significant interest for atom economy and efficiency. mdpi.com |

| Medicinal Chemistry | Screen for anticancer and anti-inflammatory activity. | The 5-aminopyrazole scaffold is present in numerous compounds investigated for anticancer and anti-inflammatory properties. mdpi.comnih.gov |

| Investigate kinase inhibition potential. | Pyrazole-based molecules are known inhibitors of various protein kinases involved in disease. researchgate.netnih.gov | |

| Agrochemical Research | Test for insecticidal and fungicidal properties. | The parent class has a history of application in agrochemicals and certain derivatives show insecticidal and antifungal activity. beilstein-journals.orgnih.gov |

| Structural Analysis | Determine the crystal structure and study intermolecular interactions. | Understanding the 3D structure is key to elucidating structure-activity relationships and designing more potent analogs. researchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

5-amino-4-butyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C7H13N3O/c1-2-3-4-5-6(8)9-10-7(5)11/h2-4H2,1H3,(H4,8,9,10,11) |

InChI Key |

PSHBMQUBWCYRGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(NNC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 4 Butyl 1h Pyrazol 3 2h One and Analogues

Classical and Modern Approaches to Pyrazolone (B3327878) Synthesis

The construction of the pyrazolone ring can be achieved through several reliable synthetic routes. These methods, ranging from traditional cyclocondensation reactions to modern multicomponent strategies, offer access to a wide array of substituted pyrazolones.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Systems or their Equivalents

The most classical and widely employed method for pyrazole (B372694) and pyrazolone synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The versatility of this method lies in the wide availability of both hydrazine and 1,3-dicarbonyl starting materials. For the synthesis of 5-aminopyrazolones specifically, β-ketonitriles are common precursors. The reaction of a β-ketonitrile with hydrazine involves the nucleophilic attack of the hydrazine on the keto group to form a hydrazone, which then undergoes cyclization via attack of the second nitrogen atom on the nitrile carbon. nih.gov The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring. chim.it However, the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can sometimes lead to the formation of regioisomers, which can be a limitation of this method.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Hydrazine | 1,3-Dicarbonyl compound | Pyrazolone | nih.gov |

| Hydrazine | β-Ketonitrile | 5-Aminopyrazolone | nih.gov |

| Substituted Hydrazine | 1,3-Dicarbonyl compound | N-Substituted Pyrazolone | chim.it |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

[3+2] Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of five-membered heterocyclic rings like pyrazolones. This strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines, generated in situ from hydrazonoyl halides, can react with various dipolarophiles such as alkynes or alkenes. The use of α,β-unsaturated aldehydes as alkyne surrogates in these reactions has also been reported, providing a facile and regioselective route to tetrasubstituted pyrazoles.

Another example of a [3+2] cycloaddition for pyrazole synthesis involves the reaction of diazo compounds with alkynes. This method can often be performed under catalyst-free conditions with simple heating, offering a green and high-yielding pathway to pyrazole derivatives.

Multicomponent Reaction Strategies for Diverse Pyrazolone Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a highly efficient tool for the synthesis of complex molecules like pyrazolones. chim.it These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.

A common MCR for pyrazolone-containing structures involves the reaction of a β-ketoester, an aldehyde, hydrazine, and often another component like malononitrile (B47326). For instance, the four-component reaction of ethyl acetoacetate (B1235776), an aldehyde, hydrazine hydrate, and malononitrile can lead to the formation of highly substituted pyranopyrazoles. In some cases, the pyrazolone is formed in situ from the β-ketoester and hydrazine and then reacts further with the other components. The use of catalysts, such as ionic liquids or nanoparticles, can enhance the efficiency and greenness of these reactions.

Targeted Synthesis of 5-Amino-4-butyl-1H-pyrazol-3(2H)-one

The synthesis of the specific compound this compound can be envisioned through the strategic application of the classical pyrazolone synthesis methodologies, focusing on the preparation of a key precursor bearing the required 4-butyl substituent.

Identification and Preparation of Key Precursors

The most direct route to this compound involves the cyclocondensation of hydrazine with a suitably substituted β-ketonitrile, specifically ethyl 2-butyl-2-cyanoacetate or a related derivative. The synthesis of this key precursor is a critical step.

One established method for the synthesis of α-alkylated cyanoacetates is the alkylation of ethyl cyanoacetate (B8463686). openstax.org This involves the deprotonation of the acidic α-carbon of ethyl cyanoacetate with a base, such as sodium ethoxide, to form an enolate, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a butyl halide (e.g., butyl bromide).

Another potential route to a suitable precursor is the Claisen condensation. openstax.org This reaction involves the condensation of two ester molecules. For instance, the Claisen condensation of ethyl pentanoate (an ester with a butyl group) with ethyl cyanoacetate in the presence of a strong base like sodium ethoxide could potentially yield the desired β-ketonitrile precursor, ethyl 2-cyano-3-oxoheptanoate. openstax.orglibretexts.org

| Precursor | Synthetic Method | Starting Materials | Reference |

| Ethyl 2-butylcyanoacetate | Alkylation of ethyl cyanoacetate | Ethyl cyanoacetate, Butyl bromide, Sodium ethoxide | openstax.org |

| Ethyl 2-cyano-3-oxoheptanoate | Claisen Condensation | Ethyl pentanoate, Ethyl cyanoacetate, Sodium ethoxide | openstax.orglibretexts.org |

Optimization of Reaction Conditions for Yield and Selectivity

Once the key β-ketonitrile precursor is obtained, its cyclocondensation with hydrazine is the final step to yield this compound. The optimization of this reaction is crucial for maximizing the yield and purity of the final product.

Several factors can influence the outcome of the cyclocondensation reaction:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Alcohols, such as ethanol (B145695) or methanol, are commonly used for this type of reaction. In some cases, the use of greener solvents or even solvent-free conditions can be explored.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the reaction to completion.

Catalyst: While the reaction can often proceed without a catalyst, the addition of a catalytic amount of acid or base can sometimes improve the reaction rate and yield. For instance, a small amount of acetic acid or piperidine (B6355638) is often employed.

Stoichiometry of Reactants: The molar ratio of the β-ketonitrile to hydrazine can be adjusted to optimize the yield. An excess of hydrazine is sometimes used to ensure complete conversion of the starting material.

The table below summarizes general conditions that can be optimized for the synthesis of pyrazolones from β-ketoesters and hydrazine.

| Parameter | Condition | Effect |

| Solvent | Ethanol, Methanol, Water | Influences solubility and reaction rate |

| Temperature | Room Temperature to Reflux | Affects reaction kinetics; higher temperatures often favor cyclization |

| Catalyst | Acetic Acid, Piperidine, Ionic Liquids | Can increase reaction rate and yield |

| Reaction Time | Varies (hours) | Monitored by TLC until completion |

By systematically varying these parameters, the synthesis of this compound can be optimized to achieve high yield and selectivity.

Regioselectivity Control in Pyrazolone Ring Formation

The synthesis of pyrazolones, particularly unsymmetrically substituted ones, often presents the challenge of regioselectivity, where the reaction can yield two or more isomeric products. The formation of this compound and its analogues from the condensation of β-ketoesters with hydrazines is a classic example where regiochemical outcomes must be controlled. nih.gov The reaction of a β-ketonitrile with a substituted hydrazine can lead to different regioisomers depending on which nitrogen atom of the hydrazine attacks the carbonyl carbon and which attacks the nitrile carbon. beilstein-journals.org

Several factors influence the regioselectivity of pyrazolone formation:

Steric Hindrance: Bulky substituents on the hydrazine or the β-dicarbonyl compound can direct the reaction pathway to favor the formation of the less sterically hindered isomer.

Electronic Effects: The electronic nature of substituents on both reactants plays a crucial role. Electron-withdrawing groups on the β-dicarbonyl compound can influence the nucleophilic attack of the hydrazine. youtube.com For instance, in the reaction of β-ketoesters with substituted hydrazines, the presence of an electron-withdrawing group can make one carbonyl carbon more electrophilic, thus directing the initial attack of the hydrazine. youtube.com

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome. doaj.org For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol. acs.org Basic or acidic conditions can also alter the reactivity of the nucleophiles and electrophiles, thereby controlling the regioselectivity. beilstein-journals.org The cyclization of a hydrazine with an enol under acidic conditions can yield one regioisomer, while cyclization with a methyl ether of the same compound under basic conditions can completely revert the regioselectivity, yielding the other isomer in excellent yield. beilstein-journals.org

Nature of the Hydrazine: The use of monosubstituted hydrazines introduces further complexity. The relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine is a key determinant of the final product's regiochemistry. chim.it

In the context of 5-aminopyrazole synthesis, the reaction between amidrazones and activated nitriles has been investigated, with the E-form of the resulting 5-aminopyrazoles being unambiguously confirmed through NMR and X-ray analysis. helsinki.fi Furthermore, the reaction of asymmetrically substituted pyrazoles with conjugated carbonyl alkynes can yield N¹-carbonylvinylated pyrazoles with high regioselectivity. nih.gov

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Steric Hindrance | Favors the formation of the less sterically hindered isomer. | Bulky substituents on hydrazine or β-dicarbonyl compound. |

| Electronic Effects | Electron-withdrawing groups can direct the nucleophilic attack. youtube.com | Presence of an ester group on the β-dicarbonyl compound. youtube.com |

| Reaction Conditions | Solvent, temperature, and catalyst can alter the reaction pathway. doaj.org | Use of fluorinated alcohols to increase regioselectivity. acs.org |

| Nature of Hydrazine | Relative nucleophilicity of nitrogen atoms in substituted hydrazines is critical. chim.it | Reaction with monosubstituted hydrazines. |

Advanced Synthetic Techniques and Green Chemistry Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. The synthesis of this compound and its analogues has benefited from the application of several advanced techniques.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. chemicaljournals.comnih.gov This technique relies on the efficient heating of the reaction mixture through dielectric heating, which is dependent on the ability of the solvents or reactants to absorb microwave energy. nih.gov

Several studies have reported the successful application of MAOS for the synthesis of pyrazolone and pyrazole derivatives:

The condensation of phenylhydrazine (B124118) and ethyl acetoacetate to form 3-methyl-1-phenyl-5-pyrazolone can be achieved in just 10 minutes under microwave irradiation, a significant improvement over the conventional method. chemicaljournals.com

Microwave-assisted three-component reactions of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and cyanamide (B42294) have been developed for the synthesis of pyrazolo[1,5-a] beilstein-journals.orgresearchgate.netbenthamdirect.comtriazines. core.ac.uk

Solvent-free microwave irradiation has been effectively used to synthesize pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl/aryl aldehydes, resulting in high yields. beilstein-journals.org

A one-pot, solvent-free microwave-assisted method has been developed for the synthesis of 4-arylidenepyrazolone derivatives from β-ketoesters, substituted hydrazines, and aldehydes, with yields ranging from 51-98%. mdpi.com

5-Aminopyrazol-4-yl ketones have been synthesized rapidly and efficiently using microwave dielectric heating. nih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized high temperatures and pressures, accelerating reaction rates. benthamdirect.com Ultrasound-assisted synthesis is often considered a green chemistry approach due to its potential for shorter reaction times and milder conditions. rsc.org

Applications in pyrazolone and pyrazole synthesis include:

The synthesis of tetrazole-based pyrazoline and isoxazoline (B3343090) derivatives has been efficiently carried out using both conventional and ultrasonic irradiation methods. nih.gov

Ultrasound has been employed in the synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net

A green, one-pot, two-step methodology using ultrasound has been developed for the synthesis of pyrazoline-based RAGE antagonists. nih.gov

Solvent-Free and Aqueous Medium Reactions

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, developing reactions that can be performed in environmentally benign solvents like water or under solvent-free conditions is a key goal of green chemistry.

Aqueous Medium Reactions: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. Several pyrazole syntheses have been successfully conducted in aqueous media. For instance, the multicomponent synthesis of multisubstituted 5-aminopyrazoles has been reported in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a catalyst. rsc.org The synthesis of dihydropyrano[2,3-c]pyrazole derivatives has also been achieved in boiling water or aqueous ethanol. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can lead to simpler work-up procedures. The synthesis of 5-aminopyrazole derivatives has been achieved under solvent-free conditions using a heterogeneous catalyst. mdpi.com Additionally, a solvent-free, microwave-assisted, one-pot protocol has been developed for preparing 4-arylidenepyrazolone derivatives. mdpi.com

Catalytic Methodologies

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Various catalytic systems have been employed for the synthesis of pyrazolone and pyrazole derivatives.

Metal-Catalyzed Synthesis: Transition metal catalysts are widely used in cross-coupling and cyclization reactions. For example, palladium catalysts have been used in the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org Silver carbonate (Ag₂CO₃) has been shown to be crucial in the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov

Lewis Acid Catalysis: Lewis acids can activate electrophiles and have been used in pyrazolone synthesis. For example, a CeO₂/SiO₂ composite has been used as a heterogeneous Lewis acid catalyst for the multicomponent one-pot synthesis of substituted pyrazolones in aqueous media. thieme-connect.com

Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions, offering an alternative to metal-based catalysts. Taurine has been used as a catalyst for the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in water. rsc.org

Purification and Isolation Strategies for Synthetic Products (Laboratory Scale)

After the synthesis of this compound and its analogues, the crude product must be purified to remove unreacted starting materials, by-products, and catalysts. Common laboratory-scale purification techniques include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. Ethanol is a commonly used solvent for recrystallizing pyrazolone derivatives. orientjchem.orgnih.gov

Filtration: This simple technique is used to separate a solid product from a liquid. After recrystallization or precipitation, the solid product is collected by filtration. orientjchem.org

Chromatography: Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption onto a stationary phase. It is often used when recrystallization is not effective.

Acid-Base Extraction: For compounds with acidic or basic functional groups, such as the amino group in 5-aminopyrazoles, acid-base extraction can be an effective purification method. The compound can be converted into its salt, which is soluble in an aqueous layer, and then regenerated by neutralization. A patented method for purifying pyrazoles involves dissolving them in a solvent, reacting them with an acid to form an acid addition salt, and then separating the salt by crystallization. google.com

Trituration: This involves washing the solid crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. Ethyl acetate (B1210297) has been used for the trituration of pyrazolone derivatives. mdpi.com

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Uses microwave energy for rapid heating. | Reduced reaction times, increased yields, enhanced selectivity. | chemicaljournals.comnih.gov |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to promote reactions. | Shorter reaction times, milder conditions. | rsc.org |

| Aqueous Medium Reactions | Uses water as the solvent. | Environmentally benign, non-toxic, non-flammable. | rsc.org |

| Solvent-Free Reactions | Reactions are conducted without a solvent. | Minimizes waste, simpler work-up. | mdpi.commdpi.com |

| Catalytic Methodologies | Employs catalysts (metal, Lewis acid, organocatalyst) to enhance reaction efficiency. | Higher efficiency, selectivity, and milder conditions. | beilstein-journals.orgrsc.orgthieme-connect.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

While specific spectral data for 5-Amino-4-butyl-1H-pyrazol-3(2H)-one is not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on the analysis of closely related structures and the known effects of the functional groups present. The pyrazolone (B3327878) ring, being a dynamic tautomeric system, along with the amino and butyl substituents, will have characteristic signals.

For the butyl group, a set of signals is anticipated in the upfield region of the ¹H NMR spectrum. This would include a triplet for the terminal methyl (CH₃) group, and a series of multiplets for the three methylene (B1212753) (CH₂) groups. In the ¹³C NMR spectrum, four distinct signals for the butyl chain carbons would be expected.

The pyrazolone ring itself presents a more complex picture. The presence of tautomers (the OH, NH, and CH forms) can lead to different sets of signals or averaged signals depending on the solvent and temperature. The amino group protons (NH₂) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The NH proton of the pyrazolone ring would also give rise to a broad signal.

Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Butyl CH₃ | ~0.9 | Triplet |

| Butyl CH₂ | ~1.3-1.6 | Multiplet |

| Butyl CH₂ (adjacent to ring) | ~2.2-2.5 | Triplet |

| NH₂ | Variable (broad) | Singlet |

| Ring NH | Variable (broad) | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Butyl CH₃ | ~14 |

| Butyl CH₂ | ~22-35 |

| C4 (ring) | ~100-110 |

| C5 (ring) | ~140-150 |

| C3 (ring, C=O) | ~160-170 |

It is important to note that these are estimated values and actual experimental data may vary. For comparison, in related 4-substituted pyrazolone derivatives, the olefinic proton at C4 often appears around 7.1-7.3 ppm in the ¹H NMR spectrum. naturalspublishing.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the butyl group, correlations between the methyl and adjacent methylene protons, and between the sequential methylene protons would be observed, confirming the linear butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the butyl chain by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is particularly useful for determining stereochemistry and the preferred tautomeric form in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula as C₇H₁₃N₃O. For instance, HRMS has been used to confirm the structure of various pyrazole (B372694) derivatives. nih.gov

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 156.1131 |

| [M+Na]⁺ | 178.0951 |

Electron ionization (EI) or other ionization techniques in mass spectrometry cause the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides a fingerprint that can be used to confirm the structure.

For this compound, characteristic fragmentation would be expected to involve the loss of the butyl chain through alpha-cleavage, leading to a prominent peak corresponding to the pyrazolone ring. libretexts.org The fragmentation of pyrazole rings often involves the loss of N₂, HCN, or other small neutral molecules. researchgate.net The fragmentation pattern would help to distinguish it from other isomers. For example, the mass spectra of related pyrazolone compounds show a prominent M+1 peak. naturalspublishing.com

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z |

|---|---|

| [M]⁺ | 155 |

| [M-C₄H₉]⁺ | 98 |

| [M-C₄H₈]⁺ | 99 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations. The amino group (NH₂) would likely show a pair of bands in the region of 3200-3400 cm⁻¹, while the ring NH would appear as a broad band in the same region. The carbonyl group (C=O) of the pyrazolone ring would exhibit a strong absorption band typically in the range of 1650-1700 cm⁻¹. The C-H stretching vibrations of the butyl group would be observed around 2850-2960 cm⁻¹. Studies on related aminopyrazoles have shown characteristic bands for C≡N at 2179 cm⁻¹ when a nitrile group is present. nih.gov The IR spectra of 3-amino-5-hydroxypyrazole have been studied in detail, providing a reference for the vibrational modes of the aminopyrazolone (B8391566) core. nih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amino and ring) | 3200-3400 (broad) |

| C-H stretch (butyl) | 2850-2960 |

| C=O stretch (ring) | 1650-1700 |

| N-H bend (amino) | ~1600-1650 |

| C-N stretch | ~1250-1350 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components.

The key functional groups are the amine (NH₂), the pyrazolone ring (containing C=O, N-H, and C=N bonds), and the butyl group (C-H bonds). The expected vibrational frequencies are detailed in the table below, based on established correlation tables and studies of similar pyrazolone structures. vscht.czjocpr.comnih.gov

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3250 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium-Strong |

| 3200-3100 | N-H Stretching | Pyrazole Ring Amide | Medium, Broad |

| 2960-2870 | C-H Stretching (asymmetric & symmetric) | Butyl Group (-CH₃, -CH₂) | Strong |

| 1680-1660 | C=O Stretching (Amide I) | Pyrazolone Ring | Strong |

| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600-1550 | C=N Stretching | Pyrazole Ring | Medium-Variable |

| 1465-1450 | C-H Bending (Scissoring) | Butyl Group (-CH₂) | Medium |

| 1380-1370 | C-H Bending (Symmetric) | Butyl Group (-CH₃) | Medium |

The presence of a broad band for the pyrazole N-H stretch is anticipated due to intermolecular hydrogen bonding. The carbonyl (C=O) stretching frequency is a key indicator of the pyrazolone ring's electronic environment.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While specific experimental Raman data for this compound is unavailable, a theoretical analysis would predict strong signals for the C=C and C-C skeletal vibrations within the pyrazole ring and the butyl chain. The symmetric C-H stretching of the alkyl group would also be prominent. In contrast to FT-IR, the C=O stretch would likely show a weaker signal. This technique is valuable for studying molecular structure, especially in aqueous solutions where water's strong IR absorption can obscure spectral regions. nih.govnih.gov

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If suitable crystals of this compound were grown, this technique would provide exact bond lengths, bond angles, and torsion angles.

For related pyrazole structures, X-ray analysis has confirmed the planarity of the pyrazole ring. nih.gov It would be expected that the five-membered ring of this compound is also largely planar. Key structural parameters that would be determined include:

The C=O, C-N, N-N, and C=C bond lengths within the pyrazole ring.

The bond angles within the ring, confirming its five-membered geometry.

The geometry of the amino group and its position relative to the ring.

The conformation and orientation of the C4-butyl substituent.

Interactive Data Table: Illustrative Crystal Data for a Pyrazole Derivative

| Parameter | Value (Example from a related pyrazole) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Volume (ų) | 900.07 |

| Z | 4 |

| Note: This data is for a different pyrazole compound and serves only as an illustration of the parameters obtained from a single-crystal X-ray diffraction experiment. nih.gov |

Crystal Packing and Intermolecular Interactions in the Solid State

The analysis of the crystal structure also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the solid state. For this compound, the primary amine (-NH₂) and the pyrazolone ring's N-H and C=O groups are all capable of forming strong hydrogen bonds.

It is highly probable that the crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. Specifically, N-H···O=C and N-H···N interactions would likely link molecules into chains or sheets, a common motif in related structures. nih.gov The butyl chains would likely engage in weaker van der Waals interactions, potentially segregating into hydrophobic regions within the crystal lattice.

UV-Visible Spectroscopy for Electronic Absorption Properties (Correlation with Theoretical Data)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The pyrazole ring system constitutes a chromophore that is expected to absorb in the UV region. The absorption spectrum of this compound would likely feature absorption maxima (λ_max) corresponding to π→π* and n→π* transitions.

π→π transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyrazolone system. They typically result in strong absorption bands.

n→π transitions:* These lower-energy transitions involve promoting a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These bands are generally weaker in intensity.

The amino group (-NH₂) acts as an auxochrome, a substituent that can shift the λ_max and increase the intensity of absorption (hyperchromic effect) due to the extension of the conjugated system by its lone pair of electrons. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be employed to predict the electronic transitions and correlate them with the experimental UV-Vis spectrum, providing a deeper understanding of the molecule's electronic structure. jocpr.comrsc.org

Applications and Advanced Research Directions Non Biological, Non Clinical Focus

Role in Catalysis and Organocatalysis

The pyrazole (B372694) moiety is a well-established N-heterocycle in coordination chemistry, capable of forming stable complexes with a variety of transition metals. mdpi.com The amino group and the pyrazolone (B3327878) oxygen in 5-Amino-4-butyl-1H-pyrazol-3(2H)-one provide additional coordination sites, enabling it to act as a multidentate ligand. Such ligands are crucial in transition metal catalysis, influencing the reactivity, selectivity, and stability of the catalytic center.

Derivatives of pyrazole are known to form complexes with metal ions, and 5-aminopyrazoles are considered valuable building blocks for this purpose. nih.gov The ability of the pyrazole ring's nitrogen atoms to coordinate with metal centers is a key feature. nih.gov Protic pyrazoles, those with an N-H group, are particularly versatile due to their proton-responsive nature, which can be exploited in metal-ligand cooperative catalysis. nih.gov In the case of this compound, the N-H protons on the ring and the amino group could participate in such cooperative mechanisms.

The chelation of metal ions by ligands containing pyrazole units is a rational strategy for developing catalysts. nih.gov By coordinating with a metal, this compound could be used to create catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The butyl group can also influence the solubility and steric environment of the resulting metal complex, allowing for fine-tuning of its catalytic properties.

Table 1: Potential Coordination Modes of this compound in Metal Catalysis

| Coordination Site(s) | Potential Ligand Type | Description |

|---|---|---|

| Pyrazole Ring Nitrogens | Monodentate or Bridging | The two adjacent nitrogen atoms can bind to one or bridge multiple metal centers. |

| Amino Group Nitrogen | Monodentate | The exocyclic amino group offers an additional site for metal coordination. |

| Pyrazolone Oxygen | Monodentate | The carbonyl oxygen can act as a Lewis basic site to coordinate with a metal ion. |

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a powerful tool, especially in asymmetric synthesis for producing chiral compounds. nih.gov The structural framework of this compound contains key functional groups—a Lewis basic amino group and a Brønsted acidic N-H proton—that are characteristic of many bifunctional organocatalysts.

Pyrazolone derivatives have been successfully employed as nucleophiles in asymmetric reactions. For instance, they participate in organocatalytic asymmetric Mannich reactions with N-Boc ketimines, catalyzed by bifunctional squaramides, to produce amino-bis-pyrazolone products with high yields and stereoselectivities. nih.govresearchgate.net Similarly, the asymmetric 1,6-addition of pyrazol-5-ones to nitro-alkenylisoxazoles has been achieved using bifunctional thiourea catalysts. rsc.org

These examples highlight the potential of the pyrazolone scaffold in asymmetric C-C bond formation. By introducing chirality into the this compound structure—for example, by using a chiral amine to synthesize a derivative or by modifying the butyl group—it could be developed into a novel organocatalyst. Such a catalyst could activate substrates through hydrogen bonding via its N-H groups while the amino group or another part of the molecule directs the stereochemical outcome of the reaction. rsc.org

Potential in Materials Science

The field of materials science constantly seeks new molecular components for building functional materials. The ability of this compound to participate in hydrogen bonding, coordination with metals, and π-stacking interactions makes it a promising candidate for the development of advanced materials.

Molecules with extended π-systems and donor-acceptor groups often exhibit interesting photophysical properties, making them suitable for optoelectronic applications. While the pyrazolone ring itself has a degree of conjugation, it can be readily functionalized to create larger chromophores. For example, pyranopyrazole derivatives, which can be synthesized from aminopyrazoles, are used as photoactive materials. researchgate.net

The amino group on the this compound ring acts as an electron-donating group, while the carbonyl group has electron-withdrawing character. This inherent electronic push-pull system can be extended through chemical modification. For instance, condensation reactions at the amino group or coupling reactions at the carbon backbone could be used to attach other aromatic or heteroaromatic systems, thereby tuning the electronic structure and optical properties. Research on related bisazo pyrazole complexes has shown their utility as stable pigments for applications like yellow ink, demonstrating the potential of pyrazole-based compounds to exhibit desirable color and light-fastness properties. researchgate.net

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The assembly of molecules into ordered, hierarchical structures is a bottom-up approach to creating nanomaterials. mdpi.com this compound is well-equipped for supramolecular assembly.

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com These materials are of immense interest due to their high porosity, large surface areas, and tunable structures, with applications in gas storage, separation, and catalysis. nih.gov

The pyrazole functional group is a highly effective linker for the construction of MOFs. researchgate.net The deprotonated form, pyrazolate, can bridge metal centers to create robust and extensive networks. uninsubria.it The bifunctional nature of this compound makes it an excellent candidate for a MOF linker. It can coordinate to metal centers through its pyrazolate nitrogen atoms to build the primary framework, leaving the amino group available for post-synthetic modification. scinito.ai Alternatively, the amino group could also participate in the coordination during the initial synthesis, potentially leading to more complex and functional framework topologies. The ability to use multiple coordination sites allows for precise control over the positioning of components in three-dimensional space, which is a key advantage in designing functional MOFs. nih.gov

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| N-Boc ketimines |

| amino-bis-pyrazolone |

| bifunctional squaramides |

| bifunctional thiourea |

| 3-methyl-4-nitro-5-alkenylisoxazoles |

| pyranopyrazole |

| bisazo pyrazole |

| 5-amino-3-anilino-1H-pyrazole-4-carbonitrile |

Use as Chemical Reagents in Advanced Analytical Methods

While specific, documented applications of this compound as a chemical reagent in advanced analytical methods are not extensively reported in publicly available literature, its structural features suggest potential utility in several areas. The pyrazolone core, coupled with the amino and butyl substituents, provides a platform for derivatization and interaction with various analytes, making it a candidate for development in analytical chemistry.

The presence of the amino group allows for diazotization reactions, which can be followed by coupling with other aromatic compounds to form intensely colored azo dyes. This property is the basis for many colorimetric and spectrophotometric methods for the determination of various substances. For instance, similar aminopyrazole derivatives have been utilized in the development of chromogenic reagents for the detection of metal ions or organic compounds. The butyl group, being an alkyl substituent, can influence the solubility of the reagent and its derivatives in different organic solvents, which can be advantageous in extraction and separation processes.

Furthermore, the pyrazolone ring system can act as a ligand for metal ions. The nitrogen and oxygen atoms can coordinate with metal centers, leading to the formation of colored complexes. This characteristic could be exploited for the spectrophotometric or complexometric titration of metal ions. The specific coordination properties would be influenced by the electronic effects of the amino group and the steric effects of the butyl group.

Table 1: Potential Analytical Applications of this compound

| Analytical Technique | Potential Role of this compound | Analyte Class |

| Spectrophotometry | Chromogenic reagent after diazotization and coupling | Phenols, aromatic amines, nitrites |

| Complexometry | Metal-complexing agent | Transition metal ions |

| Chromatography (HPLC) | Derivatizing agent for UV-Vis or fluorescence detection | Carbonyl compounds, amines |

| Sensor Technology | Component of an ion-selective electrode or optical sensor | Metal ions, specific organic molecules |

Exploration of Structure-Property Relationships (excluding biological/safety endpoints)

The chemical and physical properties of this compound are intrinsically linked to its molecular structure. By systematically modifying the substituents on the pyrazole core, it is possible to tune its spectroscopic and reactive characteristics.

Correlation of Structural Modifications with Spectroscopic Responses

The spectroscopic signature of this compound is influenced by its constituent functional groups. Theoretical studies and experimental data from related pyrazolone derivatives can provide insights into these correlations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the N-H stretches of the amino group and the pyrazole ring, C=O stretching of the lactam, and C-H stretches of the butyl group. Modification of the butyl group, for instance, by introducing branching or unsaturation, would alter the C-H stretching region. Similarly, substitution on the amino group would shift the N-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom. The chemical shifts of the protons and carbons in the pyrazole ring are sensitive to the electronic effects of the substituents. The electron-donating amino group is expected to shield the ring protons and carbons, causing them to resonate at higher fields (lower ppm values). The butyl group's protons would exhibit characteristic splitting patterns depending on their proximity to the pyrazole ring.

Table 2: Predicted Spectroscopic Data for this compound and Effects of Structural Modification

| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber | Effect of Replacing Butyl with Electron-Withdrawing Group (e.g., -CF3) |

| 1H NMR | NH2 protons | 4.0-6.0 ppm | Downfield shift (deshielding) |

| Pyrazole NH proton | 9.0-11.0 ppm | Downfield shift (deshielding) | |

| Butyl group protons | 0.9-2.5 ppm | Minor downfield shifts | |

| 13C NMR | C=O carbon | 160-170 ppm | Downfield shift |

| C4 carbon | 100-110 ppm | Downfield shift | |

| C5 carbon | 140-150 ppm | Downfield shift | |

| IR Spectroscopy | N-H stretch (NH2) | 3200-3400 cm-1 | Shift to higher wavenumber |

| C=O stretch | 1650-1680 cm-1 | Shift to higher wavenumber |

Influence of Substituents on Chemical Reactivity Profiles

The reactivity of the this compound is governed by the interplay of the electronic and steric effects of its substituents. The aminopyrazole core possesses multiple nucleophilic and electrophilic sites. mdpi.com

The amino group at the C5 position is a strong activating group, making the pyrazole ring more susceptible to electrophilic substitution, particularly at the C4 position if it were unsubstituted. However, with the butyl group already at C4, electrophilic attack on the ring is less likely. The amino group itself is a primary nucleophilic site and can readily undergo reactions such as acylation, alkylation, and diazotization.

The butyl group at the C4 position exerts a moderate electron-donating inductive effect, which slightly increases the electron density of the pyrazole ring. Its primary influence, however, is steric. The bulkiness of the butyl group can hinder the approach of reagents to the adjacent C3 and C5 positions, potentially influencing the regioselectivity of certain reactions.

The pyrazolone tautomerism (keto-enol forms) also plays a crucial role in the reactivity. The presence of the C=O group allows for reactions typical of ketones, such as condensation with aldehydes and ketones at the C4 position in the absence of a substituent. The N1 and N2 positions of the pyrazole ring are also nucleophilic and can be alkylated or acylated. The relative reactivity of these sites can be influenced by the nature of the substituents on the ring. nih.gov

Table 3: Predicted Reactivity Profile of this compound

| Reaction Type | Reactive Site(s) | Influence of Butyl Group | Influence of Amino Group |

| Electrophilic Aromatic Substitution | Pyrazole Ring (C4) | Steric hindrance, slight activation | Strong activation |

| Acylation | 5-Amino group, N1/N2 | Minor steric hindrance | Primary reaction site |

| Alkylation | 5-Amino group, N1/N2 | Minor steric hindrance | Increases nucleophilicity of the ring |

| Diazotization | 5-Amino group | Minor steric hindrance | Enables subsequent coupling reactions |

| Condensation | C4 position (if unsubstituted) | Blocks this reaction pathway | Activates the ring for other reactions |

Future Perspectives in Synthetic Organic Chemistry and Applied Research

The versatile scaffold of this compound and its derivatives holds promise for future applications in various fields of non-biological and non-clinical research.

In synthetic organic chemistry , substituted pyrazolones are valuable building blocks for the construction of more complex heterocyclic systems. beilstein-journals.org The presence of multiple reaction sites on the this compound core allows for a variety of chemical transformations, leading to the synthesis of novel fused heterocyclic compounds such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other polycyclic structures. These new molecular architectures could be explored for their unique chemical and physical properties. Future research could focus on developing stereoselective reactions involving the pyrazolone core to generate chiral molecules with potential applications in materials science and catalysis.

In the area of applied research , the development of novel dyes and pigments based on the pyrazolone structure is a continuing area of interest. The ability of this compound to form colored compounds through diazotization and coupling reactions could be exploited to create new materials with specific optical properties. These could find applications in areas such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as functional dyes for textiles and polymers.

Furthermore, the metal-chelating properties of pyrazolones suggest their potential use in the development of new catalysts and materials for environmental remediation. The butyl group can enhance solubility in organic media, which could be advantageous for applications in homogeneous catalysis or for the extraction of metal ions from aqueous solutions. Research into the coordination chemistry of this compound with various metal ions could lead to the discovery of novel complexes with interesting magnetic, optical, or catalytic properties. The ongoing exploration of multicomponent reactions involving pyrazolone derivatives is expected to yield novel molecular structures with diverse functionalities, opening up new avenues for applied research. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-4-butyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via the Vilsmeier–Haack reaction, a common method for pyrazole derivatives. Starting with 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, chloroacetylation followed by nucleophilic substitution with butylamine yields the target compound. Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products like 4-hetarylpyrazoles . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystal lattice, confirming the pyrazole ring geometry and substituent positions. Complementary techniques include:

- NMR : -NMR for amine proton detection (~5.2 ppm) and butyl chain integration.

- FTIR : Stretching vibrations for NH (~3350 cm) and carbonyl (C=O, ~1650 cm).

- Mass spectrometry : Molecular ion peak (m/z 183.2) and fragmentation patterns .

Q. What analytical methods are suitable for assessing purity and stability under storage conditions?

- Methodological Answer : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities (<2%). Accelerated stability studies (40°C/75% RH for 6 months) coupled with Karl Fischer titration monitor hygroscopicity. UV-Vis spectroscopy (λ~270 nm) tracks degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum model) refine dipole moments and polarizability. Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds) for crystal packing predictions .

Q. What strategies resolve contradictions between in vitro bioactivity data and physicochemical properties (e.g., solubility vs. antimicrobial efficacy)?

- Methodological Answer : Use a Design of Experiments (DoE) approach to correlate logP (measured via shake-flask method) with bioactivity. For low solubility (<0.1 mg/mL in PBS), employ co-solvents (e.g., DMSO ≤1%) or formulate as a prodrug (e.g., acetylated amine). Validate via MIC assays against Gram-positive bacteria (e.g., S. aureus ATCC 29213) with positive controls (e.g., ciprofloxacin) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target specificity?

- Methodological Answer : Synthesize analogs by varying the butyl chain (e.g., propyl, pentyl) or introducing electron-withdrawing groups (e.g., fluoro at position 4). Test inhibitory activity against kinase targets (e.g., CDK2) via fluorescence polarization assays. Molecular docking (AutoDock Vina) identifies key binding residues (e.g., hinge region interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.